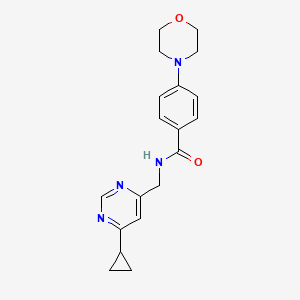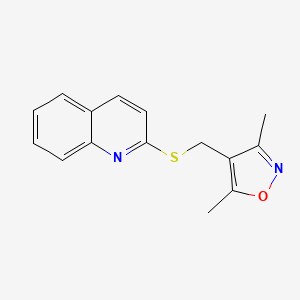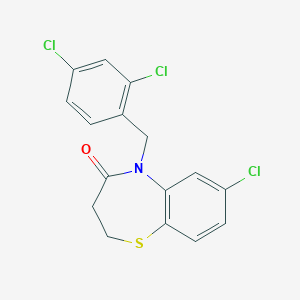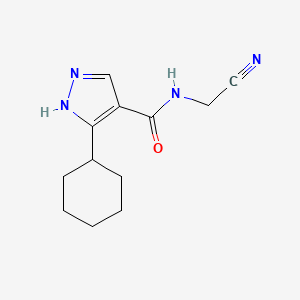
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a cyclopropylpyrimidine moiety, a morpholine ring, and a benzamide group
Preparation Methods
The synthesis of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropylpyrimidine moiety: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the morpholine ring:
Formation of the benzamide group: The final step involves the coupling of the cyclopropylpyrimidine-morpholine intermediate with a benzoyl chloride derivative to form the benzamide group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles can replace existing substituents.
Hydrolysis: The benzamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and cellular processes. It can serve as a tool to understand the mechanisms of action of related compounds.
Chemical Biology: The compound is used in chemical biology to probe the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The molecular pathways involved in its action include signal transduction pathways, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and are also investigated for their anticancer properties.
Triazolothiadiazine derivatives: These compounds have a triazole-thiadiazine core and exhibit diverse pharmacological activities, including anticancer and antimicrobial effects.
Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share some structural similarities with the morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(20-12-16-11-18(14-1-2-14)22-13-21-16)15-3-5-17(6-4-15)23-7-9-25-10-8-23/h3-6,11,13-14H,1-2,7-10,12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFHMIQKIHAULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2422349.png)
![Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422351.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2422352.png)

![1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422358.png)
![1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol](/img/structure/B2422360.png)
![4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2422362.png)

![(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2422365.png)

![N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422369.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2422370.png)
![4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2422371.png)
![8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2422372.png)
